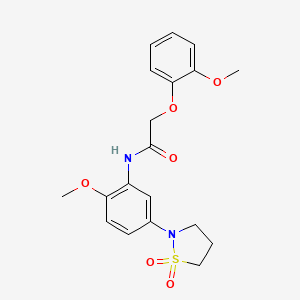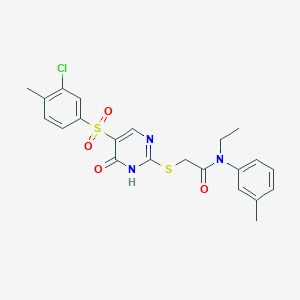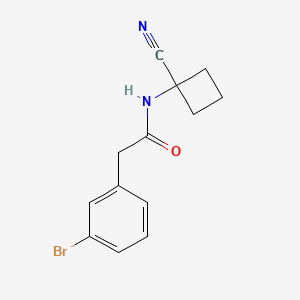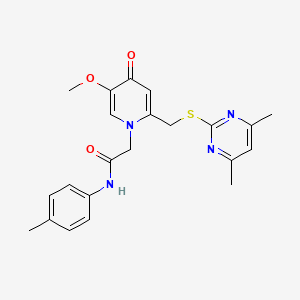
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide, also known as DMAT, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. DMAT belongs to the class of compounds known as protein kinase inhibitors, which have been shown to have significant anti-cancer activity.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has explored the synthesis and structural properties of compounds related to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide, highlighting methods for creating similar structures and analyzing their chemical characteristics. One study details the synthesis of thienopyrroles as potential bioisosteres of N,N-dimethyltryptamine, exploring their hallucinogen-like activity and interaction with serotonin receptors, which suggests a method for designing compounds with specific biological activities (Blair et al., 1999). Another study investigates the photophysical, structural aspects, and nonlinear optical properties of Foron Blue SR analogs, utilizing Density Functional Theory to evaluate their properties, which could inform the synthesis of compounds with desired optical characteristics (Bhagwat & Sekar, 2019).
Potential Applications
The potential applications of compounds related to this compound span various fields, including medicinal chemistry and material science. For instance, derivatives of thiophene have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, suggesting the therapeutic potential of structurally similar compounds (Ghorab et al., 2013). Additionally, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural resemblance, were investigated for their growth inhibitory properties against cancer cell lines, pointing to the utility of such compounds in developing new anticancer agents (Deady et al., 2003).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-12-6-4-5-7-14(12)16(19)17-10-15(18(2)3)13-8-9-20-11-13/h4-9,11,15H,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCPUZVEEQEHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

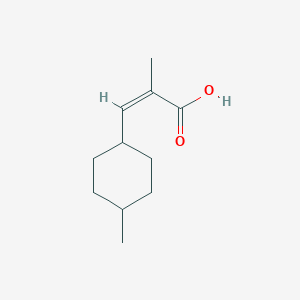

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2501599.png)
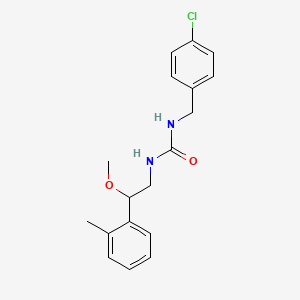
![(E)-3-hydroxy-16-(4-methoxybenzylidene)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2501601.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2501606.png)
![N-[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2501607.png)
![(2S,3As,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2501610.png)

![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2501614.png)
